

Literature review comparing different proximity labeling reagents

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Compound of Interest

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A Comprehensive Guide to Proximity Labeling Reagents: A Comparative Review

Proximity labeling (PL) has emerged as a powerful technology for mapping protein-protein interactions and elucidating the composition of subcellular compartments in their native cellular environment. This guide provides a detailed comparison of commonly used proximity labeling reagents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design. We will delve into the performance of biotin ligase-based methods, including BioID, BioID2, TurboID, and miniTurbo, and the peroxidase-based APEX2, supported by experimental data and detailed protocols.

Introduction to Proximity Labeling

Proximity labeling techniques utilize an enzyme fused to a protein of interest (the "bait") to generate reactive molecules that covalently label nearby proteins and other biomolecules (the "prey") with a small tag, typically biotin.[1] These biotinylated molecules can then be enriched using streptavidin affinity purification and identified by mass spectrometry, providing a snapshot of the bait protein's microenvironment.[2] This approach is particularly advantageous for capturing transient or weak interactions that are often missed by traditional methods like co-immunoprecipitation.[3]

Two main classes of enzymes are employed in proximity labeling: biotin ligases and peroxidases.[4] Biotin ligase-based methods, such as BioID and its successors, utilize a promiscuous biotin ligase to generate reactive biotinoyl-5'-AMP.[5] Peroxidase-based methods, like APEX2, use a peroxidase to generate short-lived biotin-phenoxy radicals.[6] The choice of

reagent depends on several factors, including the desired temporal resolution, the specific cellular context, and the potential for cellular toxicity.

Comparison of Proximity Labeling Reagents

The performance of different proximity labeling reagents varies significantly in terms of labeling speed, efficiency, and potential side effects. The following sections and tables summarize the key characteristics and quantitative data for the most widely used reagents.

Biotin Ligase-Based Reagents: BioID, BioID2, TurboID, and miniTurbo

BioID (Biotin Identification) was the first generation of biotin ligase-based PL and relies on a mutant *E. coli* biotin ligase (BirA*) that promiscuously biotinylates proximal proteins.[3] While effective, a major limitation of BioID is its long labeling time, typically requiring 18-24 hours.[7][8]

BioID2, an optimized version of BioID, is smaller and exhibits higher precision with reduced interference.[8] However, it still requires a lengthy labeling period of 18-24 hours.[8][9]

TurboID and miniTurbo were developed through directed evolution of BirA to significantly improve catalytic efficiency.[5][10] TurboID can achieve robust biotinylation in as little as 10 minutes, a dramatic improvement over BioID.[5][11][12] miniTurbo, a smaller version of TurboID, retains the rapid labeling kinetics while being less intrusive, making it suitable for studies in confined cellular spaces.[13][14]

Peroxidase-Based Reagent: APEX2

APEX2 is an engineered ascorbate peroxidase that offers exceptional temporal resolution, with labeling times as short as one minute.[15] It catalyzes the formation of biotin-phenoxy radicals in the presence of biotin-phenol and hydrogen peroxide (H_2O_2).[6] A key consideration for APEX2 is the potential for cellular toxicity due to the requirement of H_2O_2 . [3][16]

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for the discussed proximity labeling reagents.

Feature	BioID	BioID2	TurboID	miniTurbo	APEX2
Enzyme Type	Biotin Ligase (BirA*)	Biotin Ligase	Biotin Ligase	Biotin Ligase	Ascorbate Peroxidase
Labeling Time	18-24 hours[7][8]	18-24 hours[8][9]	10 minutes - 1 hour[7][11]	10 minutes - 1 hour[13]	1 minute[15]
Labeling Radius	~10 nm[17]	Not explicitly stated	~10 nm[11]	Not explicitly stated	~20 nm[18]
Substrate(s)	Biotin, ATP	Biotin, ATP	Biotin, ATP	Biotin, ATP	Biotin-phenol, H ₂ O ₂
Toxicity	Low	Low	Low	Low	Potential H ₂ O ₂ toxicity[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of proximity labeling experiments. Below are generalized protocols for biotin ligase-based and APEX2-based labeling.

General Protocol for Biotin Ligase-Based Proximity Labeling (BioID, TurboID, miniTurbo)

- **Construct Generation:** Clone the gene of interest in frame with the chosen biotin ligase (e.g., TurboID-fusion).
- **Cell Transfection and Expression:** Transfect the construct into the desired cell line and select for stable expression.
- **Biotin Labeling:** Supplement the cell culture medium with biotin to initiate the labeling reaction. The incubation time will vary depending on the reagent (e.g., 10 minutes for TurboID, 18-24 hours for BioID).[7][11]
- **Cell Lysis:** After labeling, harvest and lyse the cells under denaturing conditions to stop the enzymatic reaction and solubilize proteins.

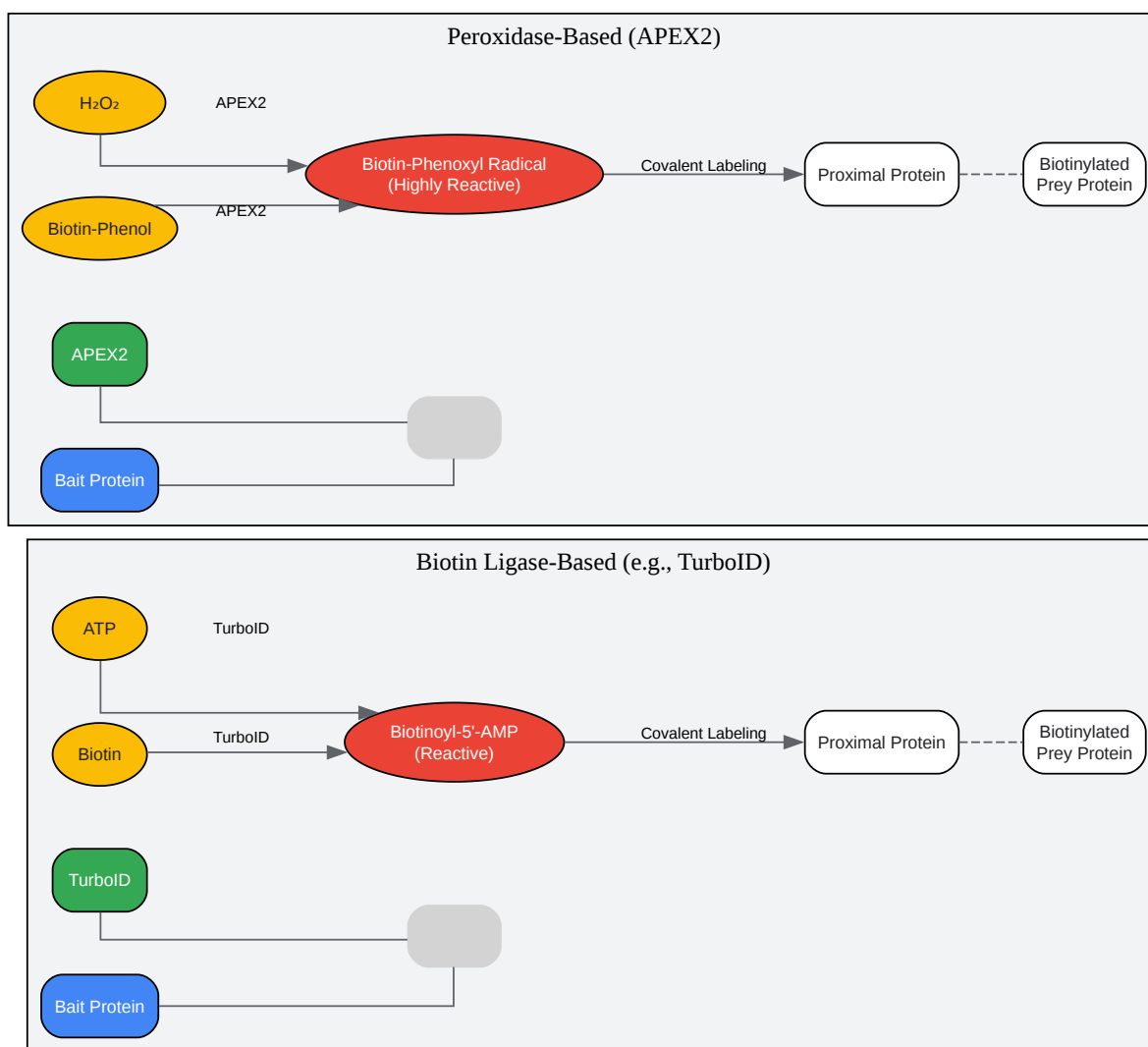
- Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
- Washing: Perform stringent washes to remove non-specifically bound proteins.
- Elution and Sample Preparation: Elute the biotinylated proteins from the beads and prepare them for mass spectrometry analysis (e.g., through on-bead digestion).
- Mass Spectrometry and Data Analysis: Analyze the samples by LC-MS/MS and identify the enriched proteins.[\[2\]](#)

General Protocol for APEX2-Based Proximity Labeling

- Construct Generation: Clone the gene of interest in frame with APEX2.
- Cell Transfection and Expression: Transfect the construct into the desired cell line and select for stable expression.
- Biotin-Phenol Incubation: Incubate the cells with biotin-phenol for a short period (e.g., 30 minutes).
- H₂O₂ Labeling: Add H₂O₂ to the medium to initiate the labeling reaction for a very short duration (e.g., 1 minute).[\[15\]](#)
- Quenching: Stop the reaction by adding a quenching solution (e.g., sodium ascorbate, Trolox).[\[19\]](#)
- Cell Lysis: Harvest and lyse the cells.
- Streptavidin Affinity Purification: Capture biotinylated proteins using streptavidin-coated beads.
- Washing, Elution, and Sample Preparation: Follow similar steps as for the biotin ligase-based methods.
- Mass Spectrometry and Data Analysis: Analyze the samples by LC-MS/MS.

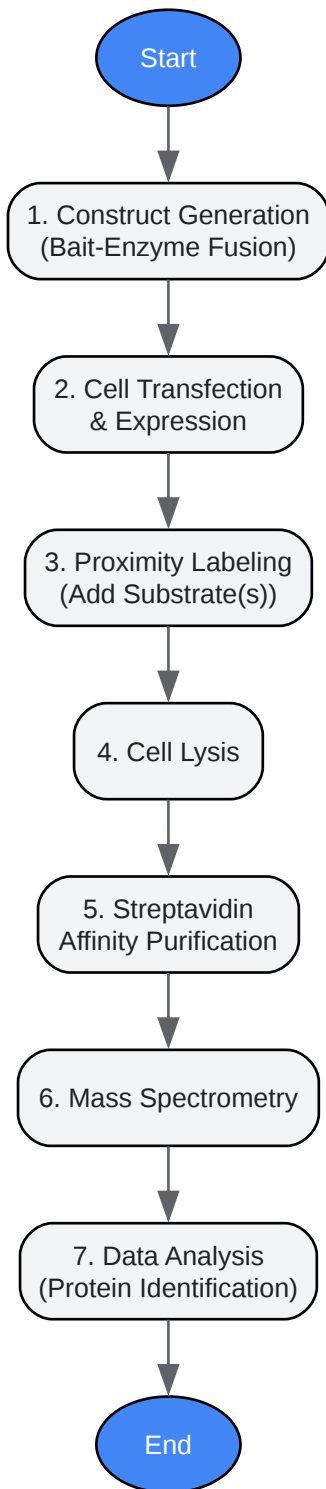
Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental steps, the following diagrams illustrate the enzymatic mechanisms and general workflows for proximity labeling.



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Enzymatic mechanisms of proximity labeling reagents.



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General experimental workflow for proximity labeling.

Conclusion

The development of advanced proximity labeling reagents has revolutionized the study of protein interaction networks and subcellular proteomes. TurboID and miniTurbo offer a significant advantage in terms of speed and reduced toxicity compared to the original BioID, making them suitable for a wide range of applications, including in vivo studies.[5][10] APEX2 provides unparalleled temporal resolution, which is ideal for capturing highly dynamic processes, though the potential for H₂O₂-induced cellular stress must be considered.[16] The choice of the most appropriate reagent will ultimately depend on the specific biological question and experimental system. By carefully considering the comparative data and protocols presented in this guide, researchers can better design and execute their proximity labeling experiments to gain novel insights into complex biological systems.

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